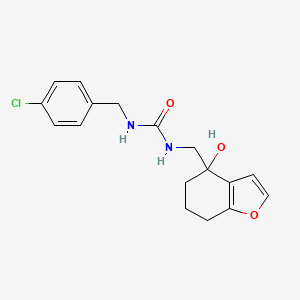

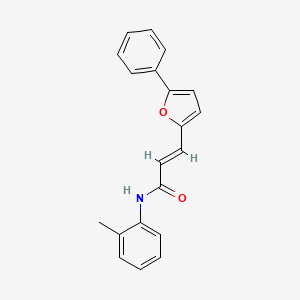

1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and material science.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Formation of Heterocyclic Compounds : Ureas, including compounds similar to the one , are involved in the synthesis of heterocyclic compounds. For instance, reactions of isocyanates with different nucleophiles can lead to the formation of quinazoline derivatives, indicating the utility of ureas in synthesizing complex heterocycles (Peet, 1987). Similar approaches could potentially apply to the synthesis of benzofuran-containing ureas, highlighting their role in creating pharmacologically relevant structures.

Ring Expansion and Novel Heterocycles : The chemical reactivity of ureas allows for ring expansion reactions, leading to the synthesis of novel heterocyclic compounds. This is exemplified in the study on the transformation of tetrahydropyrimidines to diazepinones, showcasing the versatility of ureas in generating diverse molecular architectures (Fesenko & Shutalev, 2011). This characteristic might be exploited in the development of new compounds with the benzofuran-urea moiety.

Materials Science and Polymer Chemistry

Hydrogel Formation : Urea derivatives are known to form hydrogels under certain conditions, with properties that can be tuned by varying the anions present during gelation. This indicates the potential of urea compounds, including benzofuran-containing ureas, in materials science for creating stimuli-responsive or tunable hydrogels (Lloyd & Steed, 2011).

Cocondensation with Methylolphenols : Research on the cocondensation reactions of urea with methylolphenols under acidic conditions has led to the synthesis of novel polymers. These findings highlight the utility of urea compounds in polymer chemistry, potentially extending to the synthesis of benzofuran-containing urea derivatives for novel polymer materials (Tomita & Hse, 1992).

Biochemical Applications

- Insecticidal Activity : Some urea derivatives demonstrate insecticidal activity by interfering with cuticle deposition in insects. While specific studies on 1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea are not available, related research indicates the potential for similar compounds to act as insect growth regulators or insecticides (Mulder & Gijswijt, 1973).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c18-13-5-3-12(4-6-13)10-19-16(21)20-11-17(22)8-1-2-15-14(17)7-9-23-15/h3-7,9,22H,1-2,8,10-11H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBBHMWXOYISIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)NCC3=CC=C(C=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

![1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one](/img/structure/B2390976.png)

![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)

![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)

![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)

![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)